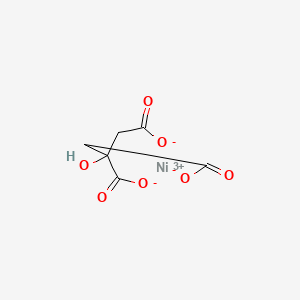

![molecular formula C18H36O4 B3369142 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane CAS No. 22743-71-1](/img/structure/B3369142.png)

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane

Descripción general

Descripción

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane, also known as BPOH, is a peroxide compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. BPOH is an important reagent in organic chemistry and biochemistry due to its unique properties and versatile applications.

Mecanismo De Acción

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane acts as a radical initiator by undergoing homolytic cleavage of the peroxide bond, generating two free radicals. These free radicals can initiate polymerization reactions by adding to the double bonds of monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a relatively stable peroxide compound that can be stored and transported safely.

Biochemical and Physiological Effects

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has been shown to have cytotoxic effects on cancer cells in vitro. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is a versatile reagent that is easy to handle and store. It can be used in a wide range of organic synthesis and polymerization reactions. However, 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can be hazardous if not handled properly. It is a strong oxidizing agent that can react violently with organic compounds and cause fires or explosions. Therefore, it should be handled with care and stored in a cool, dry place away from sources of heat and flame.

Direcciones Futuras

There are several potential future directions for research on 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane. One area of interest is the development of new polymerization reactions using 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane as a radical initiator. Another area of interest is the investigation of the cytotoxic and anti-inflammatory effects of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane in vivo, using animal models of cancer and inflammation. Additionally, the synthesis of new peroxide compounds based on the structure of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane could lead to the discovery of new reagents with unique properties and applications.

Aplicaciones Científicas De Investigación

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the polymerization of styrene and other vinyl monomers. 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane can also be used as a source of free radicals in organic synthesis, such as the oxidation of alcohols and the dehalogenation of organic compounds.

Propiedades

IUPAC Name |

1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQCFYPTKHCPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561826 | |

| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane | |

CAS RN |

22743-71-1 | |

| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

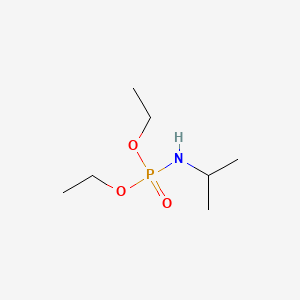

![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)